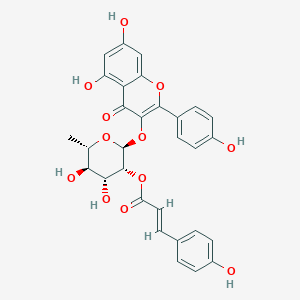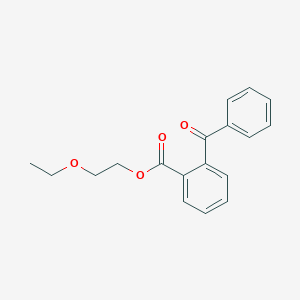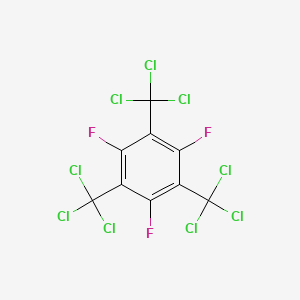
Saha-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suberoylanilide hydroxamic acid, commonly known as Saha-OH, is a potent histone deacetylase inhibitor. It has gained significant attention in the field of medicinal chemistry due to its ability to induce cell differentiation, growth arrest, and apoptosis in various cancer cell lines. Suberoylanilide hydroxamic acid is particularly noted for its application in the treatment of cutaneous T-cell lymphoma and other malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of suberoylanilide hydroxamic acid typically involves the reaction of suberic acid with aniline to form suberoylanilide, which is then converted to suberoylanilide hydroxamic acid through hydroxylamine treatment. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the hydroxamic acid moiety .
Industrial Production Methods
Industrial production of suberoylanilide hydroxamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Suberoylanilide hydroxamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it back to suberoylanilide.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxamic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products
The major products formed from these reactions include oximes, reduced amides, and substituted hydroxamic acids. These products have varying degrees of biological activity and are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Suberoylanilide hydroxamic acid has a wide range of scientific research applications:
Wirkmechanismus
Suberoylanilide hydroxamic acid exerts its effects by inhibiting the enzymatic activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in an open chromatin structure and increased gene transcription. The molecular targets include histone deacetylases 1, 2, 3, and 6, which play crucial roles in regulating gene expression, cell cycle progression, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Suberoylanilide hydroxamic acid is compared with other histone deacetylase inhibitors such as:
Belinostat: Another hydroxamic acid-based inhibitor with similar mechanisms but different pharmacokinetic properties.
Panobinostat: Known for its broader spectrum of activity against various histone deacetylases.
Romidepsin: A cyclic peptide with a distinct structure and mechanism of action
Suberoylanilide hydroxamic acid is unique due to its high potency, ability to induce cell differentiation, and relatively low toxicity to normal cells .
Conclusion
Suberoylanilide hydroxamic acid is a versatile compound with significant applications in scientific research and medicine. Its ability to inhibit histone deacetylases makes it a valuable tool for studying gene expression and developing new cancer therapies. The compound’s unique properties and effectiveness continue to drive research and development in the field of epigenetics and oncology.
Eigenschaften
Molekularformel |
C15H22N2O4 |
|---|---|
Molekulargewicht |
294.35 g/mol |
IUPAC-Name |
N'-hydroxy-N-[4-(hydroxymethyl)phenyl]octanediamide |
InChI |
InChI=1S/C15H22N2O4/c18-11-12-7-9-13(10-8-12)16-14(19)5-3-1-2-4-6-15(20)17-21/h7-10,18,21H,1-6,11H2,(H,16,19)(H,17,20) |
InChI-Schlüssel |
ASNHHXCJSXFUNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)NC(=O)CCCCCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


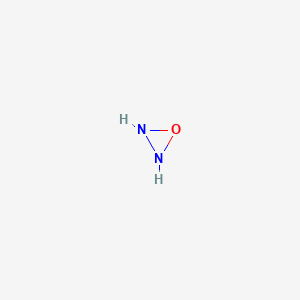
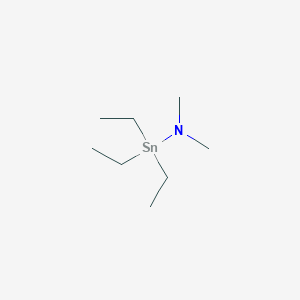
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)


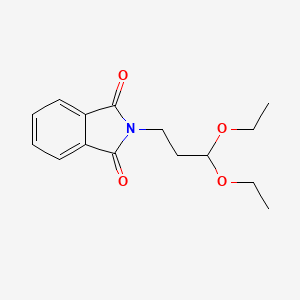
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)

